molecular formula C5H10O2S B13987324 5,5-Dimethyl-1,3,2-dioxathiane CAS No. 22484-46-4

5,5-Dimethyl-1,3,2-dioxathiane

Cat. No.: B13987324
CAS No.: 22484-46-4
M. Wt: 134.20 g/mol
InChI Key: NOAFUPWSVZTSSG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,2-dioxathiane is an organic compound with the molecular formula C5H10O4S It is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethyl-1,3,2-dioxathiane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane. The reaction is typically carried out at a temperature of 40°C for three hours . Another method involves the oxidation of this compound-2-oxide using sodium hypochlorite and ruthenium trichloride as a catalyst in a mixture of dichloromethane and water .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1,3,2-dioxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound-2-oxide yields this compound 2,2-dioxide .

Scientific Research Applications

5,5-Dimethyl-1,3,2-dioxathiane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1,3,2-dioxathiane exerts its effects involves interactions with specific molecular targets and pathways

Comparison with Similar Compounds

  • 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
  • 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide

Comparison: this compound is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms This gives it distinct chemical properties compared to other similar compounds

Properties

CAS No.

22484-46-4

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

5,5-dimethyl-1,3,2-dioxathiane

InChI

InChI=1S/C5H10O2S/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3

InChI Key

NOAFUPWSVZTSSG-UHFFFAOYSA-N

Canonical SMILES

CC1(COSOC1)C

Origin of Product

United States

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